molecular formula C9H8F3NO2 B1429300 Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate CAS No. 1363210-38-1

Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate

Cat. No.: B1429300
CAS No.: 1363210-38-1
M. Wt: 219.16 g/mol
InChI Key: HMZVFXFYWDERMR-UHFFFAOYSA-N
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Description

Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate is a pyridine-based ester featuring a trifluoromethyl (-CF₃) substituent at the 6-position of the pyridine ring and a methyl ester group at the acetate moiety. This compound is synthesized via coupling reactions involving intermediates such as 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline and methyl 3-chloro-3-oxopropanoate under basic conditions (tripotassium phosphate) in tetrahydrofuran (THF) . Key analytical data include:

  • LCMS: m/z 407 [M+H]⁺
  • HPLC Retention Time: 0.81 minutes (SQD-FA05 conditions) .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in pharmaceutical intermediates, particularly in synthesizing pyrrolo[1,2-b]pyridazine carboxamide derivatives .

Properties

IUPAC Name

methyl 2-[6-(trifluoromethyl)pyridin-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)4-6-2-3-7(13-5-6)9(10,11)12/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZVFXFYWDERMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501197099
Record name 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363210-38-1
Record name 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridineacetic acid, 6-(trifluoromethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501197099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Biological Activities

The unique structural features of methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate contribute to its notable biological activities:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The trifluoromethyl group plays a crucial role in enhancing the interaction with biological targets.
  • Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Applications in Medicinal Chemistry

This compound serves as a precursor for synthesizing biologically active compounds. Its derivatives have been investigated for their efficacy in treating conditions such as:

  • Neurological Disorders : Compounds derived from this acetate are being explored for their potential in managing central nervous system disorders due to their ability to penetrate the blood-brain barrier effectively .
  • Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs .

Agrochemical Applications

In agrochemistry, this compound is being studied for its potential use as a pesticide or herbicide. The trifluoromethyl substitution is known to enhance the biological activity of agrochemicals, increasing their effectiveness against pests while reducing the required dosage .

Case Studies

  • Antimicrobial Efficacy Study : A study demonstrated that this compound derivatives exhibited significant antimicrobial activity against resistant strains of bacteria, making them promising candidates for new antibiotic development.
  • Synthesis of Anti-inflammatory Agents : Researchers synthesized several derivatives of this compound that showed potent anti-inflammatory effects in vitro, indicating its potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving the trifluoromethyl group's high electronegativity and ability to influence molecular stability and reactivity. The exact mechanism depends on the specific application, but it generally involves modulation of biological pathways or chemical reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyridine Ring

Methyl 2-(6-Methoxypyridin-3-yl)acetate
  • Substituent : Methoxy (-OCH₃) at the 6-position.
  • Key Differences: The methoxy group is less electronegative and bulkier than -CF₃, leading to reduced electron-withdrawing effects and increased solubility in polar solvents. No LCMS or retention time data are available for direct comparison, but methoxy analogs generally exhibit shorter retention times in reversed-phase HPLC due to lower lipophilicity .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
  • Substituent : Pyrimidine ring with a thietanyloxy group.
  • Key Differences: The pyrimidine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridine.

Ester Group Variations

Propanedioic Acid 3-O-[4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)pyridin-3-yl]phenyl] 1-O-Methyl
  • Structure : Contains a methyl ester and a second carboxylic acid moiety.
  • Key Data :
    • LCMS : m/z 407 [M+H]⁺ (same as the target compound).
    • HPLC Retention Time : 0.81 minutes (identical to the target compound), suggesting similar polarity .
(R)-2-Methyl-1-(3-Oxo-3-((4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)pyridin-3-yl]phenyl)amino)propanamide)Pyrrolidine-2-Carboxylic Acid Methyl Ester
  • Structure : Methyl ester with a pyrrolidine-carboxamide side chain.
  • Key Data :
    • LCMS : m/z 531 [M-H]⁻.
    • HPLC Retention Time : 0.88 minutes (SQD-FA05 conditions) .

Ring System Modifications

3-Allyl-6-(3-((tert-Butyldimethylsilyloxy)methyl)Pyrrolidin-1-yl)-2-Fluoropyridine
  • Structure : Fluoropyridine with a bulky tert-butyldimethylsilyloxy (TBS) group.
  • Key Differences :
    • The TBS group provides steric protection for hydroxyl groups, a strategy used in prodrug design.
    • Fluorine at the 2-position increases electronegativity and metabolic resistance compared to -CF₃ .

Research Implications

  • Pharmaceutical Design : The -CF₃ group in Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate offers a balance of metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
  • Synthetic Flexibility : Variations in ester groups (e.g., ethyl vs. methyl) and ring systems (pyridine vs. pyrimidine) allow tunability of solubility and reactivity for specific applications .

Biological Activity

Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H8F3NO2C_{10}H_{8}F_{3}NO_{2} and a molecular weight of 219.16 g/mol. It features a pyridine ring substituted with a trifluoromethyl group at the 6-position and an acetate moiety at the 2-position. The trifluoromethyl group enhances the compound's electrophilicity and alters its acidity, contributing to its biological activity.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Compounds with trifluoromethyl groups are known to enhance biological potency, making them effective against various pathogens. For instance, derivatives of this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains .

2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.

3. Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example, one study reported that modifications at specific positions on the pyridine ring significantly altered the cytotoxicity profile, indicating that structural variations can lead to enhanced anti-cancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity.

Modification Effect on Activity
Trifluoromethyl substitutionIncreases potency against microbial targets
Acetate moietyEnhances solubility and bioavailability
Alterations in pyridine positionCan lead to significant changes in cytotoxicity and mechanism of action

Research has shown that certain substitutions can dramatically affect the compound's interaction with biological macromolecules, such as enzymes and receptors involved in disease pathways .

Case Studies

  • Anticancer Activity : A series of experiments evaluated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated that specific derivatives could induce cell death through mechanisms involving microtubule disruption, leading to increased cytotoxicity compared to non-modified versions .
  • Antibacterial Efficacy : In a comparative study, this compound was tested against several bacterial strains, including MRSA. The compound exhibited potent antibacterial activity at low concentrations, demonstrating its potential as a lead compound for developing new antibiotics .

Preparation Methods

Direct Esterification of 3-Hydroxymethyl-6-(trifluoromethyl)pyridine Derivatives

One of the most straightforward approaches involves the esterification of a hydroxymethyl precursor with methylating agents. This pathway typically proceeds via the following steps:

  • Preparation of 3-hydroxymethyl-6-(trifluoromethyl)pyridine : Synthesized through nucleophilic substitution or hydroxymethylation of 6-(trifluoromethyl)pyridine derivatives.
  • Esterification : Reacting this intermediate with methyl chloroformate or methyl iodide in the presence of a base (e.g., potassium carbonate) or acid catalysts to yield the methyl ester.

Reaction Conditions :

  • Solvent: Dichloromethane or acetonitrile.
  • Reagents: Methyl chloroformate or methyl iodide.
  • Catalyst: Potassium carbonate or triethylamine.
  • Temperature: Room temperature to mild heating (~25–50°C).

Advantages :

  • High yield (~80–90%).
  • Mild reaction conditions.

Wittig Olefination Approach (for Synthesis of Related Intermediates)

A notable method involves the Wittig reaction to construct the pyridinyl-alkene intermediate, which is then oxidized or functionalized to obtain the target ester.

  • Procedure :
    • Reacting a phosphonium ylide with an aldehyde or ketone precursor bearing the pyridine ring.
    • The resulting alkene undergoes subsequent oxidation or esterification.

Reaction Conditions :

  • Solvent: Dichloromethane.
  • Temperature: 0–20°C.
  • Reaction Time: 4 hours.
  • Yield: Up to 99% for the olefination step.

Conversion of 6-(Trifluoromethyl)pyridine via Nucleophilic Substitution

This method involves the nucleophilic substitution of a halogenated pyridine derivative with methyl acetate derivatives:

  • Step 1 : Halogenation at the 3-position of the pyridine ring to introduce a leaving group (e.g., chloro or bromo).
  • Step 2 : Nucleophilic attack by methyl acetate or methyl magnesium bromide, facilitated by bases like potassium carbonate or magnesium halides, leading to the formation of the ester.

Reaction Conditions :

  • Solvent: Toluene or DMF.
  • Temperature: 70–80°C.
  • Yield: Approximately 86–99%.

Research Findings :

  • Example reactions involve treating 2-hydroxy-6-(trifluoromethyl)pyridine with methyl 2-chloromethylphenylacetate, followed by purification.

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to attach the pyridine ring to methyl acetate derivatives:

  • Procedure :
    • Coupling of a pyridine boronic acid or stannane with an aryl halide bearing a methyl ester.
    • Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
    • Reactions are performed under inert atmosphere (nitrogen or argon).

Reaction Conditions :

  • Solvent: Toluene or dioxane.
  • Temperature: 80–120°C.
  • Yield: Typically high (85–95%).

Summary of Key Data and Reaction Parameters

Method Reagents Solvent Temperature Yield Remarks
Esterification of hydroxymethyl intermediates Methyl chloroformate / methyl iodide Dichloromethane 25–50°C 80–90% Mild, high-yield
Wittig olefination Phosphonium ylide + aldehyde Dichloromethane 0–20°C 99% Efficient for intermediates
Nucleophilic substitution Halogenated pyridine + methyl acetate derivatives Toluene / DMF 70–80°C 86–99% Requires halogenation step
Cross-coupling Boronic acids + aryl halides Toluene / Dioxane 80–120°C 85–95% Suitable for complex structures

Research Findings and Notes

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing Methyl 2-(6-(trifluoromethyl)pyridin-3-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in a two-step process, 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)aniline reacts with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) with tripotassium phosphate as a base. Stirring at room temperature for 10 minutes followed by ethyl acetate/water extraction and brine washing yields the crude product. LCMS (m/z 407 [M+H]⁺) and HPLC retention time (0.81 min, SQD-FA05) confirm purity . Optimizing reaction time, solvent polarity, and base strength (e.g., K₃PO₄ vs. NaOH) can improve yields.

Q. How can researchers validate the structural integrity of this compound during synthesis?

  • Methodological Answer : Use LCMS to detect the molecular ion peak (e.g., m/z 407 [M+H]⁺) and HPLC with standardized conditions (e.g., SQD-FA05 mobile phase) to verify retention time (0.81 min). Additionally, ¹H/¹³C NMR can confirm ester and pyridyl proton signals, while FT-IR identifies carbonyl (C=O) stretches at ~1730 cm⁻¹ .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Liquid-liquid extraction with ethyl acetate/water followed by brine washing removes polar impurities. Column chromatography using silica gel with hexane/ethyl acetate gradients (e.g., 90:10 ratio) isolates the ester. For acidic byproducts, adjust pH to 3 with HCl before extraction .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in downstream functionalization?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, directing electrophilic substitution to the 4-position. Steric hindrance at the 6-position necessitates careful selection of coupling partners (e.g., Pd-catalyzed Suzuki-Miyaura reactions). Computational studies (DFT) predict regioselectivity by analyzing frontier molecular orbitals .

Q. What challenges arise in analyzing hydrolyzed derivatives of this compound, and how can they be addressed?

  • Methodological Answer : Hydrolysis under basic conditions (e.g., NaOH in ethanol/water) yields the carboxylic acid derivative (LCMS m/z 393 [M+H]⁺). Challenges include incomplete hydrolysis and ester reformation. Use excess base (2 eq. NaOH) and monitor reaction progress via TLC (silica, ethyl acetate/hexane). Acidic workup (pH 3) ensures complete protonation of the carboxylate .

Q. How can researchers resolve contradictions in LCMS/HPLC data when synthesizing analogs of this compound?

  • Methodological Answer : Discrepancies in retention times or mass spectra may arise from isomeric byproducts. Employ orthogonal techniques:

  • Chiral HPLC with amylose-based columns to separate enantiomers.
  • HRMS to differentiate isobaric species (e.g., m/z 407.1024 vs. 407.0981).
  • 2D NMR (COSY, HSQC) to assign stereochemistry in complex mixtures .

Q. What role does this compound play in synthesizing bioactive pyrrolo[1,2-b]pyridazine derivatives?

  • Methodological Answer : The ester acts as a key intermediate in multi-step syntheses of kinase inhibitors. For example, coupling with (4aR)-pyrrolo[1,2-b]pyridazine scaffolds via amide bond formation (EDCI/HOBt) yields compounds with LCMS m/z 754 [M+H]⁺. Biological assays (e.g., IC₅₀ profiling) require HPLC-purified intermediates (>95% purity) to ensure reproducibility .

Q. How can computational tools predict viable synthetic routes for novel derivatives of this compound?

  • Methodological Answer : AI-driven platforms (e.g., IBM RXN) analyze retrosynthetic pathways using databases of known reactions. Input the target structure to generate feasible routes, prioritizing steps with high atom economy (e.g., esterification over Grignard reactions). Validate predictions with small-scale trials and DFT calculations for transition-state energetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate
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Methyl 2-(6-(trifluoromethyl)pyridin-3-YL)acetate

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